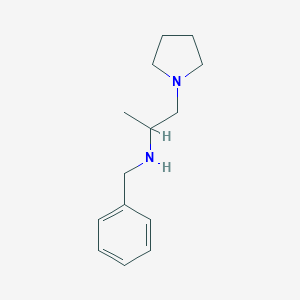
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. It was initially developed as an alternative to amphetamines and was used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have a similar mechanism of action to amphetamines, but with less potential for abuse and addiction.
Efectos Bioquímicos Y Fisiológicos
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-1-pyrrolidin-1-ylpropan-2-amine in lab experiments is its relatively low cost and ease of synthesis. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-benzyl-1-pyrrolidin-1-ylpropan-2-amine in lab experiments is its potential for neurotoxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of research subjects.
Direcciones Futuras
There are many potential future directions for research on N-benzyl-1-pyrrolidin-1-ylpropan-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have potential as an antidepressant and anxiolytic, and further research in this area may lead to the development of new treatments for mood disorders. Additionally, N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have antioxidant and anti-inflammatory effects, which may have implications for the treatment of a wide range of diseases.
Métodos De Síntesis
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-benzylpiperazine, the reaction of benzylamine with 2-bromopropane, and the reduction of N-benzyl-2-nitropropene with sodium borohydride. The synthesis of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine is relatively simple and can be achieved using readily available starting materials.
Aplicaciones Científicas De Investigación
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been studied for its potential as an antidepressant and anxiolytic.
Propiedades
Número CAS |
115293-65-7 |
|---|---|
Nombre del producto |
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine |
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C14H22N2/c1-13(12-16-9-5-6-10-16)15-11-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Clave InChI |
STPNJXDWCNEGFA-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)NCC2=CC=CC=C2 |
SMILES canónico |
CC(CN1CCCC1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



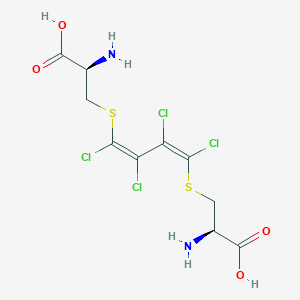
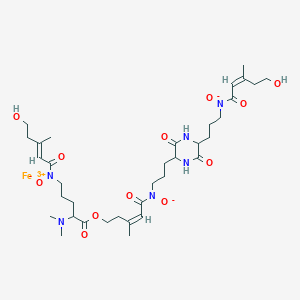
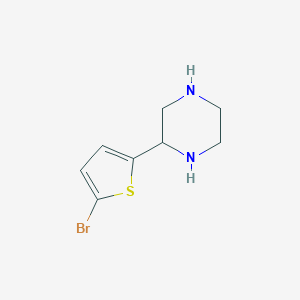


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)


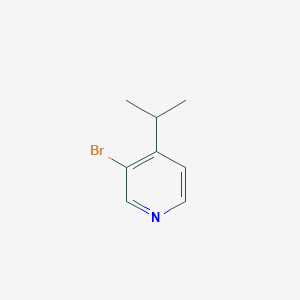


![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

